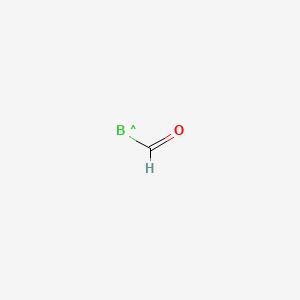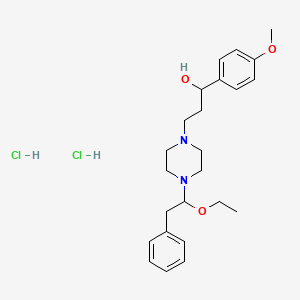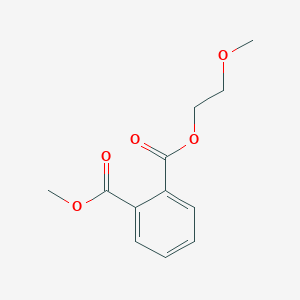
1H-Indole, 1-hexadecyl-2,3-dihydro-3,3-dimethyl-2-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 1-hexadecyl-2,3-dihydro-3,3-dimethyl-2-methylene- is a complex organic compound belonging to the indole family Indoles are bicyclic structures comprising a six-membered benzene ring fused to a five-membered nitrogen-bearing pyrrole ring
Vorbereitungsmethoden
The synthesis of 1H-Indole, 1-hexadecyl-2,3-dihydro-3,3-dimethyl-2-methylene- can be achieved through various methods. One common approach involves the Fischer indole synthesis, which typically uses phenylhydrazine and ketones under acidic conditions to form the indole core. The introduction of the hexadecyl chain and additional methyl groups can be accomplished through subsequent alkylation and methylation reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
1H-Indole, 1-hexadecyl-2,3-dihydro-3,3-dimethyl-2-methylene- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the benzene ring, using reagents like halogens or alkyl halides.
Addition: The methylene group allows for addition reactions, such as hydroboration or hydrogenation, leading to the formation of saturated derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 1-hexadecyl-2,3-dihydro-3,3-dimethyl-2-methylene- has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and pathways.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme interactions and protein binding.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly in the treatment of neurological disorders and cancer.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1H-Indole, 1-hexadecyl-2,3-dihydro-3,3-dimethyl-2-methylene- involves its interaction with various molecular targets and pathways. The indole core allows it to bind to specific receptors or enzymes, modulating their activity. The hexadecyl chain enhances its lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
1H-Indole, 1-hexadecyl-2,3-dihydro-3,3-dimethyl-2-methylene- can be compared with other similar compounds, such as:
1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-: This compound has a similar indole core but lacks the long hexadecyl chain, resulting in different chemical properties and applications.
1H-Indole, 2,3-dihydro-3,3-dimethyl-:
1H-Indene, 1-hexadecyl-2,3-dihydro-: This compound is structurally similar but lacks the nitrogen atom in the indole ring, leading to distinct chemical behavior and applications.
Eigenschaften
CAS-Nummer |
36429-27-3 |
|---|---|
Molekularformel |
C27H45N |
Molekulargewicht |
383.7 g/mol |
IUPAC-Name |
1-hexadecyl-3,3-dimethyl-2-methylideneindole |
InChI |
InChI=1S/C27H45N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-28-24(2)27(3,4)25-21-18-19-22-26(25)28/h18-19,21-22H,2,5-17,20,23H2,1,3-4H3 |
InChI-Schlüssel |
UNFGGAICRSLZSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN1C(=C)C(C2=CC=CC=C21)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


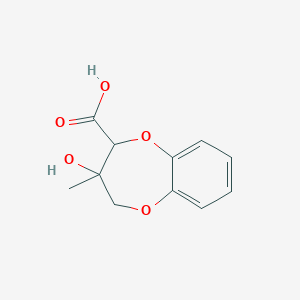
![[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 6-methoxy-](/img/structure/B14680904.png)
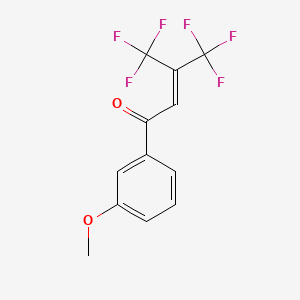
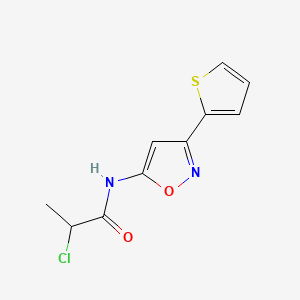
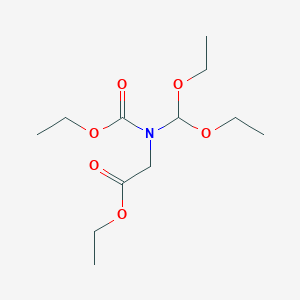
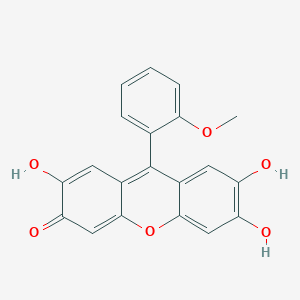
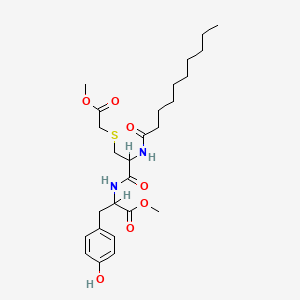

![Ethyl oxo[(2-oxobutyl)amino]acetate](/img/structure/B14680946.png)
